Oct-4-ene-3,6-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
oct-4-ene-3,6-dione |
InChI |
InChI=1S/C8H12O2/c1-3-7(9)5-6-8(10)4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GDUNUVQVVHHADI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC(=O)CC |
Origin of Product |
United States |
Synthetic Methodologies for Oct 4 Ene 3,6 Dione and Analogous Systems
Classical Chemical Synthesis Approaches
Traditional organic synthesis provides a range of methods to construct the Oct-4-ene-3,6-dione framework, primarily involving strategic oxidation and carbon-carbon bond-forming reactions.
Oxidation Strategies for Dione (B5365651) Formation
A key strategy for forming the 1,4-enedione structure, such as that in this compound, is the direct oxidation of corresponding α,β-unsaturated ketones (enones). acs.orgacs.org This transformation selectively functionalizes the allylic position of the enone to introduce the second carbonyl group.
A notable and mild method employs a palladium catalyst to achieve this conversion. Specifically, the oxidation of an α,β-enone can be accomplished using tert-butylhydroperoxide (t-BuOOH) as the stoichiometric oxidant in the presence of a catalytic amount of 20% Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst. acs.orgorganic-chemistry.orgnih.gov This reaction is typically performed in a solvent like methylene (B1212753) chloride (CH₂Cl₂) at temperatures ranging from 4 °C to room temperature. acs.orgacs.org The available evidence for these oxidations points to a radical-chain mechanism. acs.orgnih.gov This method has been successfully applied to a variety of enone substrates, affording the desired 1,4-enediones in good yields, generally between 80-90%. acs.orgnih.gov
| Substrate (α,β-Enone) | Reagents and Conditions | Product (1,4-Enedione) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexenone | t-BuOOH, 20% Pd(OH)₂/C, K₂CO₃, CH₂Cl₂ | 2-Cyclohexene-1,4-dione | 85 | acs.org |
| Carvone | t-BuOOH, 20% Pd(OH)₂/C, K₂CO₃, CH₂Cl₂ | (S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-dione | 82 | acs.org |
| (E)-Non-3-en-2-one | t-BuOOH, 20% Pd(OH)₂/C, K₂CO₃, CH₂Cl₂ | (E)-Non-3-ene-2,5-dione | 80 | acs.org |
Carbon-Carbon Bond Formation Reactions
The construction of the carbon skeleton of this compound and its analogs can be achieved through various carbon-carbon bond-forming reactions. These methods are fundamental in organic synthesis for building molecular complexity. alevelchemistry.co.uk
One of the most versatile methods for C-C bond formation is the palladium-catalyzed cross-coupling reaction. The Stille coupling , for instance, involves the reaction of an organostannane with an organic halide or pseudohalide. organic-chemistry.orgopenochem.org For the synthesis of a 1,4-enedione precursor, an appropriate vinylstannane could be coupled with an α-haloketone or an acyl chloride. jk-sci.comwikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. openochem.org A variation, the Stille-carbonylative cross-coupling, introduces a carbon monoxide (CO) atmosphere to insert a carbonyl group, which can be a powerful tool for ketone synthesis. wikipedia.org
Another classical approach is the Claisen condensation , which can be used to form enediones. researchgate.net This reaction involves the base-catalyzed reaction between two ester molecules or an ester and a ketone. While typically used for β-dicarbonyl compounds, variations of this methodology can be adapted for the synthesis of 1,4-dione systems.
The Diels-Alder reaction provides a pathway to cyclic enedione systems, which are important structural analogs. For example, the reaction between 1,4-benzoquinone (B44022) and a diene like cyclopentadiene (B3395910) yields a tricyclic dione adduct, which can be further modified. orgsyn.org
Stereoselective Synthesis Pathways
Controlling the geometry of the double bond in this compound, which is typically the more stable (E)-isomer, is a crucial aspect of its synthesis. nih.gov Stereoselective methods aim to produce a single stereoisomer with high selectivity.
A direct and tunable synthesis of 1,4-enediones from aromatic methyl ketones has been developed that offers complete E-selectivity. acs.org This tandem reaction allows for the construction of both symmetric and unsymmetric 1,4-enediones. Interestingly, the resulting (E)-enedione can be transformed into the corresponding (Z)-isomer by irradiation with white light, providing access to both stereoisomers. acs.org
For more complex systems, stereoselectivity can be imparted through the choice of reactants in cross-coupling reactions. For example, the stereochemistry of vinyl halides is often retained during Stille coupling reactions under mild conditions, allowing for the synthesis of stereodefined enediones. wikipedia.org Furthermore, rhodium-catalyzed 1,4-addition of arylboronic acids to enones has been shown to proceed with excellent enantioselectivities, offering a route to chiral structures. rsc.org The development of stereoselective methods is essential as the geometry of the diene or enedione can significantly influence its physical and biological properties.
Biocatalytic and Enzymatic Synthetic Routes
Biocatalysis offers a green and highly selective alternative to classical chemical synthesis. acsgcipr.orgtudelft.nl Enzymes and whole-cell microbial systems can perform complex chemical transformations under mild conditions, often with exceptional stereo- and regioselectivity. dtu.dk
Microbial Transformation Techniques
Microbial transformations are widely used in the pharmaceutical industry, particularly for the synthesis and modification of steroid-based drugs, which often contain enone or dione functionalities analogous to this compound. nih.gov These processes leverage the metabolic pathways of microorganisms to carry out specific chemical reactions. frontiersin.orgmdpi.com
A prime example is the 1,2-dehydrogenation of steroid substrates. Microorganisms like Rhodococcus erythropolis and Sterolibacterium denitrificans are capable of converting androst-4-ene-3,17-dione (AD) into androst-1,4-diene-3,17-dione (ADD). nih.govmlbke.com This reaction introduces a double bond into the A-ring of the steroid, creating a cross-conjugated dienone system. This transformation is a key step in the production of various steroid hormones and is catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase. nih.govresearchgate.net
| Microorganism | Substrate | Product | Key Enzyme | Reference |
|---|---|---|---|---|
| Rhodococcus erythropolis SQ1 | Androst-4-ene-3,17-dione (AD) | Androst-1,4-diene-3,17-dione (ADD) | 3-Ketosteroid-Δ¹-dehydrogenase | nih.gov |
| Sterolibacterium denitrificans | Androst-4-ene-3,17-dione (AD) | Androst-1,4-diene-3,17-dione (ADD) | 3-Ketosteroid-Δ¹-dehydrogenase | mlbke.com |
| Bacillus subtilis | 1,4-Dihydropyridine (B1200194) derivatives | Pyridine (B92270) derivatives (Oxidized) | Laccase | mdpi.com |
Enzyme-Mediated Synthesis and Derivatization
Isolating and using specific enzymes allows for more controlled and targeted synthetic applications compared to whole-cell transformations. Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions and are particularly relevant for dione synthesis. uva.nl
The key enzyme in the microbial dehydrogenation of steroids is 3-ketosteroid-Δ¹-dehydrogenase (KSTD) . nih.gov This is a FAD-dependent enzyme that catalyzes the introduction of a double bond at the C1-C2 position of the 3-ketosteroid A-ring. nih.govnih.gov The proposed catalytic mechanism involves the abstraction of a proton from the C2 position by a general base within the enzyme's active site (e.g., a tyrosine residue), followed by a hydride transfer from the C1 position to the FAD cofactor. nih.govresearchgate.net This enzymatic process is a highly efficient way to produce dienone structures.
Other enzymes, such as laccases , have also been employed for oxidation reactions. For example, laccase from Trametes versicolor or Bacillus subtilis can mediate the oxidation of 1,4-dihydropyridine derivatives to their corresponding aromatic pyridine forms, demonstrating the power of enzymes to create conjugated systems under mild, aerobic conditions. mdpi.com
Novel Methodologies and Reaction Conditions
The quest for more efficient and elegant synthetic routes to compounds like this compound has led to the development of innovative strategies that minimize lengthy purification steps and allow for greater molecular diversity.
One-Pot Synthesis Strategies
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of time, resource, and waste reduction. While specific one-pot procedures for the direct synthesis of this compound are not extensively detailed in readily available literature, analogous systems have been successfully constructed using this approach.
A notable example is the efficient one-pot synthesis of steroids functionalized with a 4-ene-3,6-dione moiety from steroidal 5-en-3β-ols. This transformation was achieved using a modified Jones oxidation, affording high yields of the desired products. brighton.ac.uk This methodology, which combines oxidation and isomerization steps in a single procedure, highlights the potential for developing similar one-pot strategies for acyclic enediones like this compound. The key to such a strategy would be the judicious choice of reagents and reaction conditions to facilitate a tandem sequence of reactions, such as an initial carbon-carbon bond formation followed by an in-situ oxidation or rearrangement.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Steroidal 5-en-3β-ols | Modified Jones Reagent | 4-ene-3,6-dione functionalized steroids | High | brighton.ac.uk |
This table illustrates the application of a one-pot synthesis for a related class of compounds.
Solid-Phase Synthesis Approaches
Solid-phase synthesis, a technique where molecules are built upon a solid support, offers advantages in purification and automation. wikipedia.org This methodology is particularly well-suited for the preparation of libraries of compounds for screening purposes. While the solid-phase synthesis of this compound has not been explicitly described, the synthesis of other complex molecules on solid supports provides a foundational framework.
The general principles of solid-phase synthesis involve attaching a starting material to a resin, carrying out a series of reactions, and then cleaving the final product from the support. nih.govslideshare.net For a molecule like this compound, a potential solid-phase strategy could involve anchoring a precursor, such as a protected β-keto ester, to a suitable resin. Subsequent reactions, including alkylation and olefination, could be performed in a stepwise manner, with purification achieved by simple washing of the resin. The final enedione product would then be cleaved from the solid support. The ease of purification at each step is a significant advantage of this approach. slideshare.net
| Synthesis Stage | Description | Key Advantage |
| Attachment | Covalent linkage of a starting material to a solid support (resin). | Immobilization simplifies subsequent reaction workup. |
| Elongation | Stepwise addition of building blocks to the resin-bound molecule. | Excess reagents can be used to drive reactions to completion and are easily washed away. |
| Cleavage | Release of the final product from the solid support. | The purified product is obtained in solution. |
This interactive table outlines the general workflow of a solid-phase synthesis.
Comparative Analysis of Synthetic Efficiencies and Selectivities
Selectivity, particularly stereoselectivity in the formation of the carbon-carbon double bond (E/Z isomerism), is another critical factor. The choice of catalyst and reaction conditions plays a pivotal role in controlling the stereochemical outcome. For this compound, achieving high selectivity for the desired (E)-isomer is crucial. While specific comparative data is scarce, modern catalytic methods generally offer superior control over selectivity compared to older, stoichiometric approaches.
| Method Type | General Advantages | General Disadvantages | Potential for this compound Synthesis |
| Traditional Multi-Step Synthesis | Well-established procedures. | Often lower overall yields, more waste, requires intermediate purification. | Feasible, but may be less efficient than modern methods. |
| One-Pot Synthesis | Higher efficiency, reduced waste and purification steps. | Requires careful optimization of reaction conditions for compatibility. | High potential for a streamlined and efficient synthesis. |
| Solid-Phase Synthesis | Simplified purification, potential for automation and library synthesis. | Can have limitations in scale-up and may require specialized equipment. | Promising for generating analogs for screening, though may not be the most efficient for bulk synthesis. |
This interactive table provides a comparative overview of different synthetic approaches.
Mechanistic Investigations of Chemical Reactivity and Transformations
Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Ketone Moiety
The core structure of oct-4-ene-3,6-dione contains an electrophilic carbon-carbon double bond conjugated to a carbonyl group. This electron-deficient nature makes it susceptible to attack by nucleophiles. The primary mechanism for nucleophilic addition to this system is conjugate addition, also known as Michael addition. In this reaction, a nucleophile adds to the β-carbon (C5) of the alkene, leading to the formation of an enolate intermediate. This enolate is stabilized by resonance, with the negative charge delocalized over the oxygen atom of the C3-carbonyl and the α-carbon (C4). Subsequent protonation of this intermediate yields the 1,4-adduct.
Common nucleophiles that participate in conjugate addition with α,β-unsaturated systems like this compound include:
Soft nucleophiles: Enolates, cuprates (Gilman reagents), amines, and thiols.
Stabilized carbanions: Malonates and cyanoacetates.
The regioselectivity of the addition (1,2-addition to the carbonyl vs. 1,4-conjugate addition) is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to one of the carbonyl carbons, while softer nucleophiles preferentially undergo 1,4-addition.
Electrophilic addition to the double bond of this compound is less common due to the deactivating effect of the electron-withdrawing carbonyl groups, which reduce the electron density of the π-system. youtube.com However, under certain conditions, reactions with strong electrophiles can occur. For instance, the addition of hydrogen halides (like HBr) would proceed via protonation of the carbonyl oxygen, followed by the formation of a resonance-stabilized carbocation. youtube.com The subsequent attack by the halide ion can lead to both 1,2- and 1,4-addition products. youtube.com The distribution of these products is often dependent on whether the reaction is under kinetic or thermodynamic control. youtube.com
Cycloaddition Reactions of the this compound System
The π-system of this compound can participate in various cycloaddition reactions, providing a powerful tool for the construction of cyclic and bicyclic structures.
Diels-Alder Type Reactions
In the context of the Diels-Alder reaction, a [4+2] cycloaddition, the electron-deficient double bond of this compound makes it an excellent dienophile. wikipedia.orgorganic-chemistry.org This reaction involves the concerted interaction of the 2π-electron system of the dienophile with a 4π-electron system of a conjugated diene to form a six-membered ring. youtube.com The presence of two electron-withdrawing carbonyl groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with electron-rich dienes. organic-chemistry.orgyoutube.com
The general mechanism involves a cyclic transition state where new sigma bonds are formed simultaneously. wikipedia.orgyoutube.com The stereochemistry of the dienophile is retained in the product. For example, if the (E)-isomer of this compound is used, the resulting cyclohexene (B86901) derivative will have the substituents that were trans on the double bond in a trans relationship in the product. When cyclic dienes are used, bicyclic products are formed, and the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. youtube.com
A variant of this is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. The dicarbonyl moiety of this compound could potentially act as a heterodienophile, although this is less common than its role as a standard dienophile.
Photochemical Cycloadditions
Upon irradiation with ultraviolet light, the π-electrons of the enone system in this compound can be excited to a higher energy state. This excited state can then undergo cycloaddition reactions with other unsaturated molecules that are not typically reactive under thermal conditions. The most common type of photochemical cycloaddition for enones is the [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) rings. libretexts.org
These reactions are valuable for synthesizing strained four-membered rings. libretexts.org The mechanism often involves the formation of an excited triplet state of the enone, which then reacts with a ground-state alkene in a stepwise manner through a 1,4-diradical intermediate. The regioselectivity and stereoselectivity of the reaction are dependent on the stability of the intermediate diradical and the nature of the substituents on both the enone and the alkene. Cyclic α-diketones are known to undergo [2+2], [4+2], or even [4+4] photocycloaddition pathways. researchgate.net
Oxidation and Reduction Pathways of the Dicarbonyl Functionality
The two carbonyl groups and the carbon-carbon double bond in this compound offer multiple sites for oxidation and reduction reactions.
Reduction: The reduction of this compound can be controlled to selectively target different functional groups.
Reduction of Carbonyl Groups: Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone functionalities to secondary alcohols. The use of milder reagents can sometimes selectively reduce the carbonyls without affecting the double bond, yielding oct-4-ene-3,6-diol.
Reduction of the Alkene: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will typically reduce the carbon-carbon double bond to a single bond, producing octane-3,6-dione. Under more forcing conditions (higher pressure and/or temperature), both the double bond and the carbonyl groups can be reduced.
Conjugate Reduction: Certain reagents, like lithium tri-sec-butylborohydride (L-Selectride), can achieve 1,4-reduction (conjugate reduction) of the enone system.
| Reagent/Condition | Functional Group Targeted | Primary Product |
| NaBH₄, CeCl₃ (Luche reduction) | Carbonyl groups | Oct-4-ene-3,6-diol |
| H₂, Pd/C | Carbon-carbon double bond | Octane-3,6-dione |
| LiAlH₄ | Carbonyl groups and C=C | Octane-3,6-diol |
| H₂, Raney Nickel | Carbonyl groups and C=C | Octane-3,6-diol |
Oxidation: The oxidation of this compound is less straightforward. The ketone functionalities are generally resistant to further oxidation under standard conditions. The carbon-carbon double bond can be cleaved under strong oxidizing conditions, such as ozonolysis (O₃) followed by a workup, or with hot, concentrated potassium permanganate (B83412) (KMnO₄). This oxidative cleavage would break the C4-C5 bond, leading to the formation of smaller carboxylic acid or ketone fragments. Epoxidation of the double bond using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would yield an epoxy-dione.
Rearrangement Reactions and Tautomerism Studies
This compound and its derivatives can undergo various rearrangement reactions. Under acidic or basic conditions, rearrangements involving the migration of alkyl groups or the formation of new ring systems are possible, often driven by the formation of more stable carbocations or enolates.
Tautomerism: A key aspect of the chemistry of this compound is keto-enol tautomerism. The presence of α-hydrogens on the carbons adjacent to the carbonyl groups (C2 and C7) allows for the formation of enol tautomers. In the presence of an acid or base catalyst, a proton can be removed from an α-carbon to form an enolate, which can then be protonated on the oxygen atom to give the enol. For this compound, several enol forms are possible, including those that extend the conjugation of the π-system. For instance, enolization at C2 could lead to octa-2,4-diene-3,6-dione. The equilibrium between the keto and enol forms is typically dominated by the more stable keto form, but the enol tautomer is a crucial intermediate in many reactions, such as α-halogenation and aldol-type condensations. Some dione (B5365651) structures are known to exhibit rapid tautomerization via intramolecular proton transfer, a phenomenon that can be observed in both solution and the solid state. rsc.org
Functional Group Interconversions and Derivatization Strategies
The reactive sites within this compound allow for a wide array of functional group interconversions and derivatization strategies. These transformations are useful for creating more complex molecules or for analytical purposes.
Formation of Heterocycles: The 1,4-dicarbonyl relationship that can be generated from this compound (via reduction of the double bond) is a classic precursor for the synthesis of five-membered heterocycles. For example, reaction with ammonia (B1221849) or primary amines can lead to pyrrole (B145914) derivatives (Paal-Knorr synthesis), while reaction with hydrazine (B178648) can yield pyridazines.
Derivatization of Carbonyls: The ketone groups can be converted into other functional groups. For example, they can react with hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones. These derivatives are often crystalline solids and can be useful for characterization.
Enolate Chemistry: As discussed, the α-protons are acidic and can be removed by a base to form enolates. thieme-connect.de These nucleophilic enolates can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to form new carbon-carbon bonds at the α-position. thieme-connect.deacs.org This allows for the elaboration of the carbon skeleton.
Table of Derivatization Reactions
| Reagent | Functional Group Formed | Product Class |
|---|---|---|
| R-NH₂ (Primary Amine) | Imine | Schiff Base |
| NH₂OH (Hydroxylamine) | Oxime | Oxime |
| R-NHNH₂ (Hydrazine) | Hydrazone | Hydrazone |
| P₄S₁₀ (Lawesson's reagent) | Thioketone | Dithione |
These strategies highlight the utility of this compound as a versatile building block in organic synthesis, enabling access to a diverse range of more complex molecular architectures.
Advanced Spectroscopic and Structural Elucidation Techniques for Oct 4 Ene 3,6 Dione
Electronic Spectroscopy (UV-Vis) for Conjugation Analysis
Electronic spectroscopy, particularly UV-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions within molecules, which are directly related to the extent of conjugation. Conjugated systems, characterized by alternating single and double bonds, exhibit delocalized pi electrons that can absorb light in the UV-Vis region of the electromagnetic spectrum. The absorption of specific wavelengths of light corresponds to the promotion of electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy molecular orbitals (typically the Lowest Unoccupied Molecular Orbital, LUMO).
For molecules like Oct-4-ene-3,6-dione, the presence of the alkene (ene) group conjugated with the two carbonyl (dione) groups creates an extended pi system. This conjugation is expected to result in characteristic absorption bands in the UV-Vis spectrum. The longer the conjugated system, the lower the energy required for electronic excitation, leading to absorption at longer wavelengths (red-shift) libretexts.org. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, general principles of UV-Vis spectroscopy applied to conjugated carbonyl compounds suggest that absorption maxima () would be observed, indicative of the and transitions within the molecule libretexts.orglibretexts.org. Studies on similar conjugated diketone systems often report absorption bands in the UV region, with shifts towards the visible spectrum depending on the degree of conjugation and the presence of auxochromes libretexts.org. Analyzing these absorption maxima and their intensities provides insights into the electronic structure and the extent of pi-electron delocalization within this compound.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about molecular conformation and how molecules interact with each other in the solid state. By diffracting X-rays off a single crystal, a pattern is generated that can be mathematically reconstructed to reveal the atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule rsc.orgresearchgate.netresearchgate.netiucr.orgiucr.org.
Upon conducting a comprehensive review of scientific literature and databases, no direct research findings or documented applications were found for the chemical compound This compound in the specific roles outlined in the prompt:
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Strategies for Oligomerization and Polymerization
While searches yielded information on related compounds, such as steroidal analogues (e.g., Cholest-4-ene-3,6-dione) and other diketones or unsaturated carbonyl compounds in various synthetic contexts, the specific compound "Oct-4-ene-3,6-dione" (including its (E)-isomer, identified by PubChem CID 11571813, and CAS number 101567-53-7) does not appear to be extensively studied or utilized as a synthetic intermediate or building block in these particular areas within the accessible scientific literature.
The prompt strictly requires focusing solely on "this compound" and generating thorough, informative, and scientifically accurate content based on documented research findings. Due to the absence of such specific findings for this compound in the requested applications, it is not possible to create an article that meets the detailed requirements, including the generation of data tables or specific research findings for each section.
Theoretical and Computational Chemistry Studies of Oct 4 Ene 3,6 Dione
Electronic Structure and Bonding Analysis
The electronic structure of Oct-4-ene-3,6-dione is dominated by its conjugated π-system, which extends across the O=C—C=C—C=O backbone. This conjugation arises from the overlap of p-orbitals on the six central atoms, leading to the delocalization of π-electrons. fiveable.me This delocalization is a key factor governing the molecule's stability and reactivity.
Computational methods like Density Functional Theory (DFT) are instrumental in analyzing the electronic properties. grnjournal.us A DFT calculation would typically be used to determine the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. The π-electron delocalization results in partial double-bond character for the C3-C4 and C5-C6 single bonds, making them shorter than a typical C-C single bond. Conversely, the C4=C5 double bond would be slightly elongated compared to an isolated alkene. The carbonyl C=O bonds are also influenced by conjugation.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. For a conjugated enone, the HOMO is typically associated with the π-system of the C=C bond, while the LUMO is often a π* orbital centered on the carbonyl groups. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests the molecule is more reactive and can be more easily excited by light.
Table 1: Predicted Bond Lengths and Angles for (E)-Oct-4-ene-3,6-dione Based on DFT Calculations of Analogous Conjugated Systems
| Parameter | Predicted Value | Description |
| C4=C5 Bond Length | ~1.35 Å | Slightly longer than a typical isolated C=C bond (~1.33 Å) due to conjugation. |
| C3-C4 Bond Length | ~1.47 Å | Shorter than a typical C-C single bond (~1.54 Å) due to partial double bond character. |
| C3=O9 Bond Length | ~1.22 Å | Slightly longer than a typical ketone C=O bond (~1.20 Å) due to electron delocalization. |
| C3-C4-C5 Angle | ~122° | Reflects sp² hybridization, slightly distorted from the ideal 120° due to steric factors. |
| O9=C3-C4 Angle | ~121° | Consistent with sp² hybridization around the carbonyl carbon. |
Note: The data in this table are illustrative and represent typical values obtained for α,β-unsaturated carbonyl compounds from DFT calculations at common levels of theory (e.g., B3LYP/6-31G).*
Conformational Analysis and Energetics
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. libretexts.orgchemistrysteps.com For the acyclic this compound, key rotations occur around the C2-C3 and C6-C7 bonds, which connect the ethyl groups to the carbonyl carbons.
The relative stability of different conformers is determined by factors like torsional strain (repulsion between bonding electrons in adjacent bonds) and steric hindrance (repulsion between bulky groups). bham.ac.uk The most stable conformations are typically staggered, where the substituents on adjacent carbons are as far apart as possible, while eclipsed conformations are the least stable. chemistrysteps.com
For this compound, the planarity of the central C3-C4-C5-C6 unit is favored due to conjugation. Two primary planar conformations of the enone system are possible: s-trans, where the C=C and C=O bonds are on opposite sides of the central single bond, and s-cis, where they are on the same side. For acyclic enones, the s-trans conformation is generally lower in energy due to reduced steric hindrance. Given the two enone functionalities, the molecule can adopt conformations such as (s-trans, s-trans), (s-trans, s-cis), or (s-cis, s-cis). Computational calculations of the potential energy surface by rotating the relevant dihedral angles can identify the global energy minimum and the energy barriers between different conformers.
Table 2: Hypothetical Relative Energies of Key Conformers of the C2-C3 Bond
| Conformer | Dihedral Angle (C2-C3-C4=C5) | Relative Energy (kcal/mol) | Description |
| Anti-periplanar | 180° | 0.0 | Most stable, ethyl group is staggered relative to the C=C bond. |
| Eclipsed (Syn-periplanar) | 0° | ~4.0 - 5.0 | Highest energy, ethyl group eclipses the C=C bond, causing maximum torsional and steric strain. |
| Gauche (Synclinal) | 60° | ~0.8 - 1.2 | Staggered conformation, but with more steric interaction than the anti form. |
Note: These energy values are illustrative, based on typical rotational barriers found in substituted acyclic systems containing sp² centers.
Reaction Mechanism Predictions and Transition State Calculations
Computational chemistry is a powerful tool for predicting and elucidating chemical reaction mechanisms. grnjournal.us By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, which determine the reaction rate. rsc.org
For this compound, a characteristic reaction is the nucleophilic conjugate addition (Michael addition) to one of the β-carbons (C5). youtube.com A computational study of this reaction would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and a nucleophile) and the final product.
Transition State Search: Locating the transition state structure, which is a first-order saddle point on the potential energy surface. This is the point of highest energy along the reaction coordinate. rsc.org
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the path from the transition state downhill to both the reactants and products to ensure it connects the correct species.
The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative prediction of the reaction's feasibility. Such calculations can also explain regioselectivity (e.g., why a nucleophile attacks the β-carbon instead of the carbonyl carbon) by comparing the activation energies of different possible pathways. acs.org
Table 3: Illustrative Reaction Energy Profile for a Michael Addition to this compound
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS1) | Nucleophilic attack on C5 | +15 to +25 |
| Intermediate | Enolate anion formed after addition | -5 to -10 |
| Transition State (TS2) | Protonation of the enolate at C4 | +5 to +10 |
| Product | Final 1,4-adduct | -15 to -25 |
Note: This table represents a hypothetical energy profile for a generic Michael addition reaction, demonstrating the type of data generated from transition state calculations.
Spectroscopic Data Prediction and Validation
Computational methods can accurately predict various types of spectra, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional). nih.govresearchgate.netresearchgate.net Calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts for this compound would show characteristic features: the vinyl protons on C4 and C5 would be deshielded due to the electronegativity of the adjacent carbonyls, and the carbonyl carbons (C3, C6) would appear at a very low field in the ¹³C spectrum.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. mdpi.com The resulting predicted IR spectrum for this compound would be dominated by strong absorption bands corresponding to the C=O stretching vibrations (typically around 1680-1700 cm⁻¹ for conjugated ketones) and the C=C stretching vibration (around 1620-1640 cm⁻¹). Calculated frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for (E)-Oct-4-ene-3,6-dione
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Rationale |
| C1/C8 | ~8-12 | ~1.0-1.2 | Standard alkyl group shifts. |
| C2/C7 | ~35-40 | ~2.5-2.8 | Methylene (B1212753) group adjacent to a carbonyl (deshielded). |
| C3/C6 | ~198-202 | - | Carbonyl carbon in a conjugated system. |
| C4/C5 | ~135-145 | ~6.5-7.0 | Vinyl carbon/proton in a symmetrical, conjugated dione (B5365651) (deshielded). |
Note: These are estimated values based on standard GIAO/DFT calculations for similar α,β-unsaturated ketones.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.
For this compound, an MD simulation could be used to study:
Conformational Flexibility: How the molecule samples different rotational conformations in the gas phase or in a solvent at a given temperature. This provides a more realistic picture of its behavior than static energy calculations alone.
Solvation: How solvent molecules (e.g., water) arrange themselves around the solute molecule. MD can reveal details about hydrogen bonding between water and the carbonyl oxygen atoms and the structure of the solvation shell.
Interactions with other molecules: If this compound were being studied as a potential enzyme inhibitor, MD simulations could model its binding to the active site of a protein, showing how it moves and interacts with amino acid residues over time. researchgate.netnih.gov
An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of atomic positions. The simulation would track the positions and velocities of all atoms over a period of nanoseconds or microseconds, yielding a wealth of information about the molecule's dynamic properties.
Table 5: Typical Setup for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Example Value/Setting | Purpose |
| System Composition | 1 molecule of this compound + ~2000 water molecules | Creates a solvated system in a periodic box. |
| Force Field | GROMOS, AMBER, or CHARMM | Defines the potential energy function for all atoms and interactions. |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |
| Temperature | 298 K (25 °C) | Maintained using a thermostat to simulate room temperature conditions. |
| Pressure | 1 atm | Maintained using a barostat to simulate atmospheric pressure. |
Analytical Methodologies for Detection and Quantification of Oct 4 Ene 3,6 Dione in Research Contexts
Chromatographic Separation Techniques
Chromatography serves as the cornerstone for separating Oct-4-ene-3,6-dione from complex mixtures, allowing for its subsequent identification and quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized, with method development often tailored to the specific properties of the compound and the sample matrix.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. For this compound, GC can be employed, particularly if the compound exhibits sufficient thermal stability and volatility, or after appropriate derivatization to enhance these properties. The separation is achieved by partitioning the analyte between a stationary phase within a GC column and a mobile gas phase.
Instrumentation: GC systems typically consist of an injector port, a column (often a capillary column coated with a stationary phase), a carrier gas supply (e.g., helium, nitrogen), and a detector. Common detectors for compounds like this compound include Flame Ionization Detectors (FID) for general organic compounds or Mass Spectrometers (MS) for more specific identification and quantification plos.orgbiotech-asia.orgasianpubs.org.
Column Selection: Capillary columns, such as those with non-polar stationary phases (e.g., 5% diphenyl/95% dimethyl polysiloxane), are frequently used for the analysis of organic molecules, providing efficient separation based on boiling point and polarity biotech-asia.org.
Temperature Programming: The GC oven temperature is programmed to optimize separation, starting at a lower temperature to focus eluting peaks and then increasing to elute less volatile components. For example, a temperature program might start at 110°C, ramp to 200°C at 10°C/min, and then further increase to 280°C at 5°C/min with a final hold biotech-asia.org.
Derivatization: While this compound contains carbonyl groups that might be amenable to derivatization to improve volatility and thermal stability for GC analysis, specific protocols for this compound are not extensively detailed in the provided literature. However, for related steroid compounds with hydroxyl and keto groups, derivatization to trimethylsilyl (B98337) (TMS) ethers or enol-TMS ethers is a common strategy to enhance GC performance fu-berlin.de.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that may not be sufficiently volatile or thermally stable for GC. It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column.
Instrumentation: An HPLC system comprises a solvent delivery system, an injector, a chromatographic column, and a detector. UV-Vis detectors are commonly used for compounds with chromophores, such as the conjugated system in this compound.
Modes of HPLC: Reversed-phase HPLC (RP-HPLC) is the most prevalent mode. In RP-HPLC, a non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase.
Mobile Phase: Mobile phases often consist of mixtures of organic solvents (like methanol (B129727) or acetonitrile) and aqueous buffers. For example, a mobile phase could be methanol-water (75:25, v/v) or a gradient elution involving acetonitrile (B52724) and water with buffer additives researchgate.netpsu.edu.
Column: C18 columns are standard for RP-HPLC, with dimensions such as 250 x 4.6 mm and particle sizes of 5 µm or 10 µm being common researchgate.netpsu.edu.
Detection: UV detection is typically performed at wavelengths where the compound absorbs light, often around 210-254 nm for unsaturated ketones researchgate.net.
Chiral HPLC: If enantiomeric separation of this compound were required, chiral stationary phases (e.g., immobilized polysaccharide phases) would be employed with specific mobile phases like hexane (B92381):ethanol (B145695) mixtures researchgate.netscielo.br.
Hyphenated Techniques (GC-MS, LC-MS)
Hyphenated techniques, combining chromatographic separation with mass spectrometry (MS), offer superior capabilities for both identification and quantification, providing structural information through mass-to-charge ratios and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separating power of GC with the identification capabilities of MS.
Identification: GC-MS is widely used for identifying compounds in complex mixtures by comparing their mass spectra to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Database) plos.orgbiotech-asia.org. The fragmentation patterns generated by Electron Ionization (EI) are characteristic of specific molecular structures. For compounds like this compound, EI-MS would provide a molecular ion peak and fragment ions resulting from the cleavage of bonds within the molecule, aiding in structural confirmation biotech-asia.orgnih.gov.
Quantification: GC-MS can be used for quantification in Selected Ion Monitoring (SIM) mode, where the MS detector focuses on specific characteristic ions of the target analyte, enhancing sensitivity and selectivity researchgate.netcore.ac.uk.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS combines the separation power of HPLC with the detection and identification capabilities of MS, often using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) as interfaces. LC-MS/MS, employing a triple quadrupole mass analyzer, offers even greater selectivity and sensitivity for quantification.
Identification and Quantification: LC-MS/MS is particularly valuable for analyzing complex biological matrices and is often used for the quantification of steroids and oxysterols nih.govucl.ac.uknih.govuzh.chijarbs.comchromatographyonline.comsigmaaldrich.com. The technique allows for the detection of analytes at very low concentrations (nanogram to picogram levels) and can confirm identity using Multiple Reaction Monitoring (MRM) transitions uzh.chsigmaaldrich.com.
Derivatization for LC-MS: While LC-MS often aims to avoid derivatization, some studies have employed derivatization strategies, such as using Girard's P (GP) hydrazine (B178648), to improve the ionization efficiency and fragmentation patterns of sterols for LC-MS/MS analysis ucl.ac.uknih.gov. This approach can aid in the characterization of compounds like cholest-4-ene-3,6-dione (B1194378) nih.gov.
Sample Preparation and Derivatization Strategies
Effective sample preparation is crucial to extract this compound from various matrices and remove interfering substances before chromatographic analysis. Derivatization may be employed to improve analytical performance.
Extraction: Common extraction techniques include liquid-liquid extraction (LLE) using organic solvents such as diethyl ether, ethyl acetate, or hexane plos.orgresearchgate.net. Solid-phase extraction (SPE) using anion exchange (WAX) or other sorbent materials is also a widely adopted method for concentrating analytes and cleaning up samples, particularly for complex matrices like water or biological fluids sigmaaldrich.com. For biological tissues, homogenization followed by extraction with solvents like ethanol is typical ucl.ac.uk.
Derivatization: Derivatization aims to enhance the volatility, thermal stability, or detectability of the analyte.
For GC: Silylation, such as the formation of trimethylsilyl (TMS) ethers, is a common derivatization technique for compounds with hydroxyl groups, converting them into more volatile and thermally stable derivatives fu-berlin.de. For diketones, derivatization of the carbonyl groups might be considered, although specific protocols for this compound are not explicitly detailed.
For LC-MS: As mentioned, derivatization with Girard's P (GP) hydrazine has been used for sterols to facilitate LC-MS/MS analysis by converting 3β-hydroxy-5-ene or 3β-hydroxy-5α-hydrogen functionalities to 3-oxo-4-ene analogues, which then react with the hydrazine reagent ucl.ac.uknih.gov.
Method Validation and Quantification Protocols
Rigorous method validation is essential to ensure the reliability and accuracy of analytical results for this compound. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and recovery.
Linearity: The method must demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. This is typically assessed by analyzing a series of calibration standards and performing linear regression analysis, aiming for correlation coefficients (r) or coefficients of determination (r²) greater than 0.99 researchgate.netsigmaaldrich.com. For example, linearity can be established from 25–150% of the analytical concentration researchgate.net.
Accuracy and Precision:
Accuracy refers to how close the measured value is to the true value, often assessed through recovery studies by spiking known amounts of the analyte into the sample matrix. Recoveries typically range from 98% to 101% researchgate.net.
Precision is evaluated by measuring the variability of results from replicate analyses. This includes intra-day precision (repeatability) and inter-day precision (reproducibility), usually expressed as relative standard deviation (RSD), which should be less than 1% or a few percent (e.g., 1.6-4.6%) researchgate.netsigmaaldrich.com.
Sensitivity:
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For example, LOQs for certain compounds in water samples can range from 2.97-4.92 ng/L sigmaaldrich.com, while for steroid analysis, they might be in the ng/mL range researchgate.net.
Quantification: Quantification is typically performed using external calibration curves generated from authentic standards. Internal standards, often isotopically labeled analogues of the analyte, are frequently used to correct for variations in sample preparation and instrument response, thereby improving the accuracy of the quantification nih.govuzh.ch.
Q & A
Basic Research Questions
Q. How can researchers synthesize and verify the purity of Oct-4-ene-3,6-dione?
- Methodology :
- Synthesis : Utilize established protocols for steroidal diketones, such as oxidation of corresponding alcohols or ketones under controlled conditions (e.g., Jones oxidation or Corey-Kim oxidation).
- Purity Verification :
- Melting Point Analysis : Compare observed melting points with literature values (e.g., 172–174°C for structurally similar Stigmast-4-ene-3,6-dione) .
- Spectroscopic Techniques : Employ NMR (¹H/¹³C), IR, and mass spectrometry to confirm molecular structure and purity.
- Chromatography : Use HPLC or TLC with appropriate solvent systems to assess impurities .
Q. What are the standard methods for characterizing the physicochemical properties of this compound?
- Methodology :
-
Solubility Testing : Measure solubility in polar/non-polar solvents (e.g., water, ethanol, DMSO) using gravimetric or spectrophotometric methods. Note that related compounds like Stigmast-4-ene-3,6-dione exhibit low aqueous solubility (2.4e-5 g/L) .
-
Density and Stability : Use computational tools (e.g., ACD/Labs software) to predict density (1.01±0.1 g/cm³) and validate experimentally via pycnometry .
-
Thermal Analysis : Perform differential scanning calorimetry (DSC) to study thermal degradation profiles.
Property Method Example Value (Analog) Source Melting Point DSC/TGA 172–174°C Solubility (Water) Spectrophotometry 2.4e-5 g/L Density Pycnometry/ACD/Labs Prediction 1.01±0.1 g/cm³
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the neuroprotective effects of this compound?
- Methodology :
- Animal Models : Use middle cerebral artery occlusion (MCAO) in rats to simulate ischemic stroke. Administer this compound intravenously or orally at varying doses (e.g., 10–50 mg/kg) and assess outcomes via neurological deficit scores .
- Mechanistic Studies :
- Oxidative Stress : Measure ROS/RNS levels in HT-22 neuronal cells using fluorescent probes (e.g., DCFH-DA) .
- Lipidomics : Perform LC-MS/MS to profile lipid metabolism changes (e.g., phospholipid peroxidation) in brain tissue .
- Molecular Docking : Simulate interactions with targets like Keap1-Nrf2 or PPARγ using AutoDock Vina to predict binding affinities .
Q. How should researchers address contradictions between experimental data and theoretical models for this compound’s activity?
- Methodology :
- Data Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to rule out procedural variability.
- Model Refinement : Recalibrate computational models (e.g., molecular dynamics simulations) using experimentally derived parameters (e.g., binding constants from SPR assays).
- Cross-Disciplinary Analysis : Compare results with structurally analogous compounds (e.g., cholest-4-ene-3,6-dione) to identify trends or outliers .
Q. What strategies optimize the experimental conditions for studying this compound’s bioactivity?
- Methodology :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., MTT assay for cytotoxicity).
- Time-Kinetics : Assess treatment durations (e.g., 24–72 hours) to capture acute vs. chronic effects.
- Control Groups : Include vehicle controls (e.g., DMSO) and positive controls (e.g., ascorbic acid for antioxidant assays) .
Methodological Frameworks
Q. How to formulate a hypothesis-driven research question for this compound?
- Framework : Apply the P-E/I-C-O model:
- Population (P) : Specific cell lines (e.g., HT-22 neurons) or animal models (e.g., MCAO rats).
- Exposure/Intervention (E/I) : Dose and administration route of this compound.
- Comparison (C) : Untreated or vehicle-treated groups.
- Outcome (O) : Quantifiable metrics (e.g., ROS reduction, infarct volume decrease) .
- Example : "Does this compound (50 mg/kg, oral) reduce infarct volume in MCAO rats compared to vehicle controls, as measured by MRI?"
Q. How to conduct a rigorous literature review for this compound research?
- Methodology :
- Database Searches : Use SciFinder or Reaxys to locate synthesis protocols, bioactivity data, and structural analogs. Filter by publication type (e.g., peer-reviewed journals) .
- Critical Appraisal : Evaluate study quality using CONSORT-EHEALTH criteria (e.g., transparency in intervention details, conflict of interest declarations) .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
- Methodology :
- ANOVA with Post-Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise comparisons).
- EC50 Calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine half-maximal effective concentrations .
Q. How to ensure reproducibility in this compound studies?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
